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Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

The table below summarizes the key pharmacokinetic data for sulopenem following oral administration of

its prodrug, sulopenem etzadroxil, in combination with probenecid [1] [2].

Fed State
Parameter Fasted State (High-Fat Notes
Meal)
Oral Bioavailability 40% 64% Prodrug hydrolysis by
intestinal esterases [1]
[2]
Apparent Volume of 134 L 92.09 L Fed state reduces Vvd
Distribution (Vd) [1]
Time to Cmax (Tmax) 1 hour 2 hours For active sulopenem
[1]
Elimination Half-Life 1.18 hours 1.28 hours [1]
(t1/2)
Apparent Clearance 77.6 L/h 50.55 L/h Reduced clearance
(CLIF) with food [2]
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Fed State
Parameter Fasted State (High-Fat Notes
Meal)
Protein Binding ~11% ~11% Minimally protein-bound
[2]
Route of Elimination Feces (44.3%, 26.9% as After a single
unchanged drug); Urine (40.8%, radiolabeled dose [1]
3.1% as unchanged drug) [2]

Key Experimental Methodologies in PK/PD

Understanding the foundational experiments that established the pharmacokinetic-pharmacodynamic

(PK/PD) relationship for sulopenem is crucial for research and development.

Dynamic In Vitro Infection Model

This methodology was used to characterize the PK/PD of sulopenem against Enterobacterales and identify

the efficacy index [3].

e Model System: One-compartment in vitro infection model.
Bacterial Strains:
o Dose-fractionation: A single challenge isolate (E. coli NCTC 13441, MIC = 0.125 mg/L).
o Dose-ranging: Ten clinical Enterobacterales isolates with MIC values ranging from 0.03 to 0.5
mg/L.
e Drug Exposure: Bacteria (1 x 106 CFU/mL) were exposed to sulopenem concentrations mimicking
human free-drug plasma profiles (10.7% protein binding, Tmax = 2 hr, t1/2 = 1.18 hr).
¢ Study Designs:
o Dose-fractionation: Five total daily doses were fractionated into regimens every 4, 8, or 12
hours.
o Dose-ranging: Isolates were exposed to a range of sulopenem doses every 8 hours.
o Data Analysis: The relationship between the change in bacterial density (log10 CFU/mL) at 24 hours
and the PK indices (fCmax/MIC, % T>MIC, fAUC/MIC) was analyzed using Hill-type models to
determine which index best predicts efficacy.
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The experimental workflow for establishing sulopenem's PK/PD relationship is outlined below:

Start: PK/PD Study

l

In Vitro Infection Model Setup

Mimic Human PK
in the Model

l

Measure Bacterial Kill
(Alog10 CFU/mL at 24h)

l

Hill-Type Model Fitting

l

Identify Dominant
PK/PD Index (f%T>MIC)

l

Define PK/PD Target
for Efficacy
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Clinical Drug Interaction with Probenecid

The fixed-dose combination with probenecid is a critical aspect of the oral formulation's design [1] [2].

e Mechanism: Probenecid is a renal tubular transport inhibitor. It competitively inhibits the renal
excretion of sulopenem by organic anion transporters, thereby increasing the systemic exposure
(AUC) and half-life of sulopenem.

e Impact: This deliberate drug-drug interaction allows for a twice-daily dosing regimen and helps
achieve the necessary f%T>MIC for clinical efficacy.

Pharmacokinetic and Pharmacodynamic Relationships

The relationship between PK parameters and antibacterial effect is central to dosing strategy.

e Primary PKIPD Index: For sulopenem, the f%T>MIC (the percentage of time that the free drug
concentration exceeds the Minimum Inhibitory Concentration) is the index that best correlates with
efficacy [3] [2].

o Efficacy Targets: In vitro models established the following median f%T>MIC targets for sulopenem
against Enterobacterales [3]:

o Bacterial Stasis: 40.9%
o 1-log10 CFU Reduction: 50.2%
o 2-log10 CFU Reduction: 62.6%

¢ Mechanism of Action: Like other beta-lactams, sulopenem is a time-dependent bactericidal agent
that inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), with the
highest affinity for PBP2 [1] [2].

The following diagram illustrates the core PK/PD principles and the role of probenecid:
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Critical Factors Influencing Sulopenem
Pharmacokinetics

¢ Food Effect: Administration with a high-fat meal significantly increases bioavailability and alters Vd
and clearance; dosing with food is recommended [1] [2].
¢ Renal Impairment: Sulopenem exposure increases with declining renal function [1]:
o Mild (CrCl 60-89 mL/min): 2-fold AUC increase.
o Moderate (CrCl 30-59 mL/min): 3-fold AUC increase.
o Severe (CrCl 15-29 mL/min): 7.4-fold AUC increase.
o Dose adjustment is necessary in patients with renal impairment.

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s544220?utm_src=pdf-body-img
https://www.smolecule.com/products/s544220?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11907500/
https://go.drugbank.com/drugs/DB16335
https://www.smolecule.com/products/s544220?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11907500/
https://www.smolecule.com/products/s544220?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

¢ Resistance Mechanisms: Resistance can arise from ESBLSs (including carbapenemases), altered
PBPs, efflux pumps, and porin loss [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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